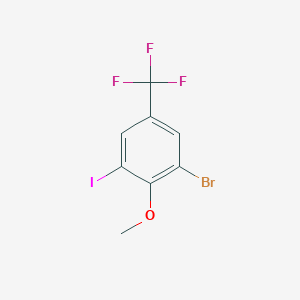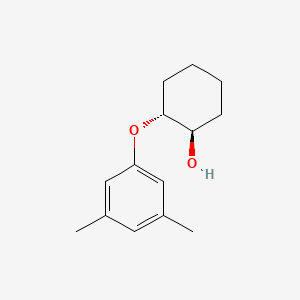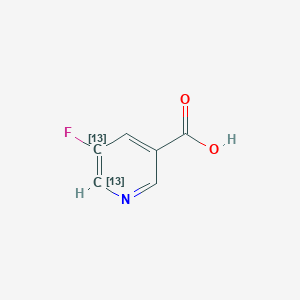
(3S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate is an organic compound that features a tert-butyl ester group, a chlorine atom, and two hydroxyl groups on a hexanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate typically involves the esterification of 6-chloro-3,5-dihydroxyhexanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of continuous flow reactors allows for better control over reaction conditions and improved scalability.
化学反応の分析
Types of Reactions
tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 6-chloro-3,5-dioxohexanoate or 6-chloro-3,5-dicarboxyhexanoate.
Reduction: Formation of tert-butyl (3S)-6-chloro-3,5-dihydroxyhexanol.
Substitution: Formation of tert-butyl (3S)-6-azido-3,5-dihydroxyhexanoate or tert-butyl (3S)-6-thio-3,5-dihydroxyhexanoate.
科学的研究の応用
tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .
類似化合物との比較
Similar Compounds
tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate: Unique due to the presence of both hydroxyl and chlorine functional groups.
tert-Butyl (3S)-6-chloro-3-hydroxyhexanoate: Lacks one hydroxyl group, affecting its reactivity and biological activity.
tert-Butyl (3S)-6-chloro-3,5-dioxohexanoate: Contains ketone groups instead of hydroxyl groups, leading to different chemical properties.
Uniqueness
tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
特性
分子式 |
C10H19ClO4 |
|---|---|
分子量 |
238.71 g/mol |
IUPAC名 |
tert-butyl (3S)-6-chloro-3,5-dihydroxyhexanoate |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8?/m0/s1 |
InChIキー |
FIKPWJZUGTVXCO-JAMMHHFISA-N |
異性体SMILES |
CC(C)(C)OC(=O)C[C@H](CC(CCl)O)O |
正規SMILES |
CC(C)(C)OC(=O)CC(CC(CCl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


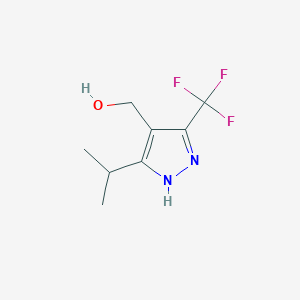
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13350652.png)
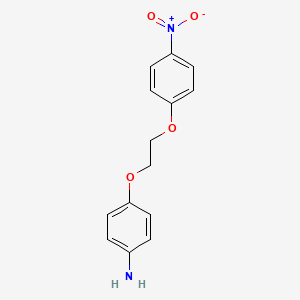
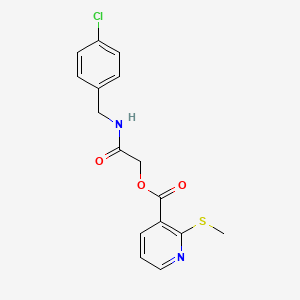

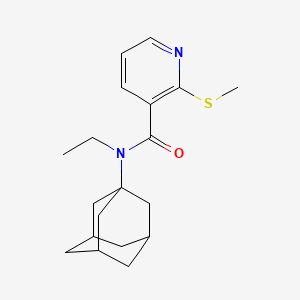
![Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-](/img/structure/B13350670.png)
![4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13350680.png)


